(R)-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common approach involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the protected amino acid.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound is used to study the effects of trifluoromethyl-substituted pyridine derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicinal chemistry, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(trifluoromethyl)pyridin-3-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-2-yl)propanoic acid
Uniqueness
Compared to similar compounds, ®-2-((tert-Butoxycarbonyl)amino)-3-(5-(trifluoromethyl)pyridin-3-yl)propanoic acid stands out due to the specific position of the trifluoromethyl group on the pyridine ring
Properties
Molecular Formula |
C14H17F3N2O4 |
---|---|
Molecular Weight |
334.29 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-10(11(20)21)5-8-4-9(7-18-6-8)14(15,16)17/h4,6-7,10H,5H2,1-3H3,(H,19,22)(H,20,21)/t10-/m1/s1 |
InChI Key |
SYOLIBYCSLZSNP-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CN=C1)C(F)(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CN=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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